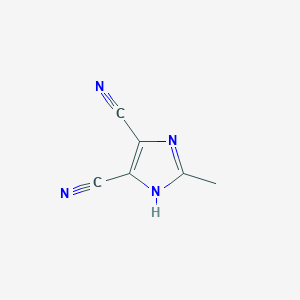

2-methyl-1H-imidazole-4,5-dicarbonitrile

Description

BenchChem offers high-quality 2-methyl-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAVNOQDMHVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397262 | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40056-53-9 | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Abstract

2-methyl-1H-imidazole-4,5-dicarbonitrile (C₆H₄N₄) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazole scaffold, a privileged structure in drug discovery, it serves as a versatile building block for the synthesis of complex bioactive molecules.[1][2] The presence of two nitrile groups provides a platform for diverse chemical transformations, enabling the construction of novel therapeutic agents and functional materials.[3] This guide provides an in-depth analysis of the core physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile, offering a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore its molecular structure, synthesis, spectroscopic profile, and key physical properties, grounded in established scientific principles and data from analogous compounds.

Molecular Structure and Core Properties

2-methyl-1H-imidazole-4,5-dicarbonitrile features a five-membered imidazole ring substituted with a methyl group at the C2 position and nitrile groups at the C4 and C5 positions. The imidazole ring is an aromatic system with two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition in biological systems.[1] The nitrile functionalities are strong electron-withdrawing groups, influencing the electronic properties and reactivity of the imidazole core.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: Add trimethyl orthoacetate (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile as a solid.

Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization. The use of a slight excess of the orthoester ensures complete consumption of the diaminomaleonitrile. Precipitation in ice-water is an effective method for isolating the nonpolar product from the polar acetic acid solvent. Recrystallization is a critical final step to remove any unreacted starting materials or side products, ensuring high purity, which is paramount for subsequent applications in drug development.

Physicochemical Characterization

Spectroscopic Profile

The identity and purity of 2-methyl-1H-imidazole-4,5-dicarbonitrile are confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups and data from closely related analogs.

| Technique | Expected Characteristics | Rationale & Comparative Data |

| ¹H NMR | ~13-14 ppm (broad singlet, 1H, N-H); ~2.5-2.7 ppm (singlet, 3H, -CH₃) | The imidazole N-H proton is acidic and its signal is typically downfield and broad. [4]The methyl protons are in a singlet as there are no adjacent protons for coupling. The chemical shift is consistent with a methyl group attached to an aromatic imidazole ring. [5] |

| ¹³C NMR | ~145-155 ppm (C2-CH₃); ~115-125 ppm (C4/C5-CN); ~110-115 ppm (-C≡N); ~10-15 ppm (-CH₃) | The imidazole ring carbons (C2, C4, C5) resonate in the aromatic region. [6][7]The nitrile carbons appear around 110-115 ppm. The C2 carbon, being attached to two nitrogen atoms and a methyl group, is expected to be the most downfield of the ring carbons. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, broad); ~3100-3000 (Aromatic C-H stretch); ~2230-2220 (C≡N stretch, strong); ~1650-1550 (C=N, C=C stretches) | The N-H stretch is characteristically broad due to hydrogen bonding. [4]The C≡N stretch is a sharp and intense absorption, which is a key diagnostic peak for this molecule. The C=N and C=C stretching vibrations of the imidazole ring appear in the fingerprint region. [8] |

| Mass Spec. (EI) | [M]+• at m/z = 132 | The molecular ion peak corresponds to the exact mass of the molecule (C₆H₄N₄). [9]Common fragmentation pathways would likely include the loss of HCN (m/z = 105) or cleavage of the methyl group. |

Physical Properties

-

Solubility: Specific solubility data is limited. However, based on its structure and data from analogs like 2-propyl-1H-imidazole-4,5-dicarbonitrile, it is expected to have low solubility in water and nonpolar solvents but should be soluble in polar organic solvents such as alcohols, DMF, and DMSO. [12]A study on various imidazoles also noted very low solubility in chlorinated solvents like dichloromethane. [13]* pKa: The predicted pKa for the analogous 2-propyl-1H-imidazole-4,5-dicarbonitrile is approximately 5.57. [11]The electron-withdrawing nitrile groups significantly increase the acidity of the imidazole N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5), making it a moderately weak acid. [1]

Structural Analysis and Solid-State Properties

No public crystal structure is available for 2-methyl-1H-imidazole-4,5-dicarbonitrile. However, crystallographic studies on highly analogous compounds, such as 2-azido-1H-imidazole-4,5-dicarbonitrile, reveal important structural features. [14][15]These studies show that the imidazole ring and its dicarbonitrile substituents are nearly coplanar. Furthermore, the molecules in the crystal lattice are linked by intermolecular N-H···N hydrogen bonds, where the imidazole N-H of one molecule interacts with a nitrile nitrogen atom of a neighboring molecule. [15]This hydrogen bonding network contributes to the compound's expected crystallinity and high melting point.

Standard Characterization Protocols

To ensure the identity, purity, and integrity of a synthesized batch of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a standardized workflow of analytical techniques is essential.

Caption: A self-validating workflow for compound characterization.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent that will not exchange with the N-H proton.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Analysis: Integrate the peaks to confirm the proton ratios (1:3 for N-H:CH₃). Verify the chemical shifts against predicted values.

Protocol: FT-IR Spectroscopy (ATR)

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Analysis: Identify the key absorption bands, paying close attention to the C≡N stretch (~2225 cm⁻¹) and the broad N-H stretch.

Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Method: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

Acquisition: Acquire data in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z = 133 in positive mode or [M-H]⁻ at m/z = 131 in negative mode) and confirm it matches the calculated exact mass.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-methyl-1H-imidazole-4,5-dicarbonitrile lies in its role as a strategic building block. The imidazole core is a well-established pharmacophore that can engage in critical hydrogen bonding and π-stacking interactions with biological targets. [2][16]

-

Scaffold for Kinase Inhibitors: The imidazole nitrogen atoms can act as hinge-binding motifs, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. [17]* Intermediate for Complex Heterocycles: The dinitrile groups are highly versatile. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to build more complex fused heterocyclic systems. This versatility has been exploited in the synthesis of intermediates for antihypertensive drugs like Olmesartan. [18]* Bioisostere: The imidazole ring is a recognized bioisostere for other five-membered heterocycles, allowing chemists to modulate a compound's physicochemical properties (like solubility and pKa) while retaining biological activity. [2]

Conclusion

2-methyl-1H-imidazole-4,5-dicarbonitrile is a compound with a rich set of physicochemical properties that make it an invaluable tool for chemical and pharmaceutical research. Its stable, crystalline nature, combined with the reactive potential of its nitrile groups and the biological relevance of its imidazole core, provides a robust platform for innovation. This guide has synthesized the available data to present a detailed technical overview, offering both foundational knowledge and practical protocols to empower scientists in their research and development endeavors.

References

-

ChemBK. (2024, April 10). 2-propyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

-

PubChem. 2-methyl-1H-imidazole-4,5-dicarboxylic acid | C6H6N2O4 | CID 79201. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

PubChem. 2H-Imidazole-4,5-dicarbonitrile | C5H2N4 | CID 85989924. Available at: [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [Link]

-

PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | C6H4N4 | CID 583268. Available at: [Link]

-

Wikipedia. 2-Methylimidazole. Available at: [Link]

-

NIST WebBook. Imidazole, 2-methyl-, hydrochloride. Available at: [Link]

-

PMC - PubMed Central. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

-

PubMed. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. Available at: [Link]

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available at: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

-

SpectraBase. 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Jiangsu Run'an Pharmaceutical Co. Ltd. (2025, July 2). What is Imidazole-4,5-dicarbonitrile Used for?. Available at: [Link]

-

PubChem. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729. Available at: [Link]

-

PubChem. CID 158419821 | C10H4N8. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Available at: [Link]

-

ResearchGate. Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Available at: [Link]

-

ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

-

MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

-

PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]

-

SpringerLink. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsrapharm.com [jsrapharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE CAS#: 51802-42-7 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ajrconline.org [ajrconline.org]

The Strategic Core: A Technical Guide to 2-Substituted-1H-imidazole-4,5-dicarbonitrile in Modern Drug Discovery

Introduction: In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the 2-substituted-1H-imidazole-4,5-dicarbonitrile core has emerged as a privileged structure, embodying a unique combination of electronic properties and functional group handles that make it an invaluable intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of this heterocyclic system, with a particular focus on the synthesis, characterization, and application of its derivatives, exemplified by the commercially significant 2-propyl analog, a key precursor to the angiotensin II receptor blocker, Olmesartan.

The 2-Substituted-1H-imidazole-4,5-dicarbonitrile Scaffold: A Structural and Electronic Overview

The 2-substituted-1H-imidazole-4,5-dicarbonitrile molecule is characterized by a five-membered imidazole ring bearing two nitrile groups at the 4 and 5 positions. The substituent at the 2-position can be varied, allowing for the fine-tuning of the molecule's steric and electronic properties. The dicarbonitrile substitution renders the imidazole ring electron-deficient, which significantly influences its reactivity and potential for further functionalization.

The presence of multiple nitrogen atoms and the nitrile groups makes this scaffold an excellent precursor for the construction of more complex heterocyclic systems, particularly purine analogs, which are ubiquitous in biologically active molecules.

Synthesis of the Core Scaffold: A Protocol Grounded in Established Chemistry

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most effectively achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester or a related reactive species. While a variety of methods exist for the synthesis of imidazoles, this approach is particularly well-suited for the preparation of the dicarbonitrile-substituted core.

The following protocol is a representative example for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the production of Olmesartan.[1][2][3]

Experimental Protocol: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Materials:

-

Diaminomaleonitrile (DAMN)

-

Trimethyl orthobutyrate

-

Acetic acid (glacial)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (1.0 eq) in toluene.

-

Reagent Addition: Add glacial acetic acid (catalytic amount) followed by trimethyl orthobutyrate (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-propyl-1H-imidazole-4,5-dicarbonitrile.

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the condensation and cyclization, and for its ability to azeotropically remove the methanol byproduct, thus driving the reaction to completion.

-

Acetic Acid as Catalyst: The acidic catalyst protonates the orthoester, making it more electrophilic and facilitating the initial attack by the amino group of DAMN.

-

Aqueous Work-up: The washing steps are crucial to remove the acetic acid catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes the acid, preventing potential side reactions during concentration.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized 2-substituted-1H-imidazole-4,5-dicarbonitrile is essential for confirming its identity and purity. The following table summarizes the key physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

| Property | Value |

| CAS Number | 40056-53-9 |

| Molecular Formula | C₆H₄N₄ |

| Molecular Weight | 132.12 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 225 °C |

| Boiling Point | 530.2 ± 35.0 °C (Predicted) |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) |

Note: Some physical properties are predicted values from chemical databases.

While specific, publicly available spectra for 2-methyl-1H-imidazole-4,5-dicarbonitrile are limited, the expected spectroscopic data can be inferred from closely related structures and general principles of spectroscopy.

Expected Spectroscopic Data:

-

¹H NMR: A singlet corresponding to the methyl protons (around 2.5 ppm), and a broad singlet for the N-H proton of the imidazole ring (variable chemical shift, typically > 10 ppm).

-

¹³C NMR: Resonances for the methyl carbon, the two nitrile carbons, and the three imidazole ring carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile groups.

-

FTIR (cm⁻¹): A characteristic sharp absorption band for the C≡N stretch (around 2230-2240 cm⁻¹), N-H stretching vibrations (broad, around 3100-3300 cm⁻¹), and C-H stretching and bending vibrations.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Application in Drug Development: The Olmesartan Case Study

The true value of the 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is exemplified by its application in the synthesis of complex pharmaceuticals. The 2-propyl analog is a pivotal intermediate in the industrial synthesis of Olmesartan medoxomil, a widely prescribed antihypertensive drug.[1][3][4]

Signaling Pathway and Mechanism of Action of Olmesartan

Olmesartan is an angiotensin II receptor blocker (ARB). Angiotensin II is a peptide hormone that causes vasoconstriction and stimulates the release of aldosterone, both of which lead to an increase in blood pressure. Olmesartan selectively blocks the AT₁ receptor, preventing angiotensin II from binding and thereby exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.

Safety and Handling

Compounds containing nitrile groups should be handled with caution. While a specific Safety Data Sheet (SDS) for 2-methyl-1H-imidazole-4,5-dicarbonitrile is not readily available, the safety precautions for the closely related 4,5-dicyanoimidazole provide a good basis for safe handling. [5]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety glasses with side shields or goggles.

-

Toxicology: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [5][6][7][8]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.

Conclusion and Future Perspectives

The 2-substituted-1H-imidazole-4,5-dicarbonitrile core represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of complex, biologically active molecules. The successful development of Olmesartan from the 2-propyl analog is a testament to the power of this chemical entity in addressing significant therapeutic needs.

Future research in this area will likely focus on the development of novel synthetic methodologies to further diversify the substituents at the 2-position, leading to new libraries of compounds for high-throughput screening. Furthermore, the exploration of this scaffold as a precursor to other classes of therapeutic agents beyond ARBs holds considerable promise for the future of drug discovery.

References

- Reddy, B. et al. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Org. Process Res. Dev.2012, 16 (11), 1826–1832.

- Narender, P. et al. Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC2010, (ii), 292-302.

- Warner, L. et al. Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. U.S. Patent Application 13/885,892, filed November 21, 2013.

- Zhang, W. et al. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research2014, 6(3), 634-637.

- Glen Research. SAFETY DATA SHEET 4,5-Dicyanoimidazole (DCI), Crystalline (30-3050-xx). (2018).

- Zhang, L. et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules2023, 28(2), 838.

- Wentland, M. P. et al. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry1987, 30(8), 1482-1489.

- Al-Ghorbani, M. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020, 25(5), 1143.

- TCI Chemicals.

- Cayman Chemical.

- Buckman.

- TCI Chemicals.

- ChemScene. 2-Methyl-1H-imidazole-4,5-dicarbonitrile.

- PubChemLite. 2-methyl-1h-imidazole-4,5-dicarbonitrile (C6H4N4).

- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega2022, 7(26), 22622–22631.

Sources

- 1. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

This guide provides a comprehensive technical overview of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular structure, synthesis, physicochemical properties, and functional significance, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional motif for interacting with biological targets like enzymes and receptors.[2] The introduction of specific functional groups onto the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of rational drug design.

2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 40056-53-9) is a particularly valuable derivative.[3] The presence of two nitrile groups at the 4 and 5 positions creates a highly electron-deficient aromatic system, enhancing its reactivity as a chemical intermediate.[4] These nitrile moieties also offer versatile handles for further synthetic transformations, allowing for the construction of complex heterocyclic systems.[4] This guide will provide a detailed exploration of the synthesis, structure, and potential applications of this important molecule.

Synthesis and Mechanistic Insights

The primary route to 2-methyl-1H-imidazole-4,5-dicarbonitrile involves the cyclization of diaminomaleonitrile with a suitable one-carbon synthon that also incorporates a methyl group. A well-established method utilizes the reaction of diaminomaleonitrile with an N,N-disubstituted acetamide derivative, which serves as the source for the C2-methyl group.[5]

Conceptual Workflow of Synthesis

The synthesis can be conceptualized as a two-stage process: the formation of an activated intermediate from diaminomaleonitrile, followed by a thermally induced cyclization to yield the imidazole ring. This process is efficient and provides a direct route to the desired product.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. CID 158419821 | C10H4N8 | CID 158419821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 40056-53-9(2-Methyl-1H-imidazole-4,5-dicarbonitrile) | Kuujia.com [kuujia.com]

- 5. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]

The Advent of Dicyanoimidazoles: A Technical Chronicle of Discovery and Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic evolution of dicyanoimidazole compounds.

Abstract

The dicyanoimidazole core, a fascinating heterocyclic scaffold, has carved a significant niche in various scientific disciplines, from the bedrock of oligonucleotide synthesis to the frontiers of materials science. This technical guide provides an in-depth exploration of the discovery and historical development of dicyanoimidazole compounds. It delves into the foundational synthetic methodologies, chronicles the key scientific contributions that shaped the field, and elucidates the chemical principles that have rendered these molecules indispensable tools in modern chemistry and drug discovery. Particular emphasis is placed on the prevalent 4,5-dicyanoimidazole isomer, while also addressing the synthetic intricacies and comparative scarcity of its 2,4- and 2,5-dicyano counterparts.

Introduction: The Imidazole Framework and the Dawn of a Dicyano Derivative

The story of dicyanoimidazoles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[1] This seminal work laid the groundwork for the exploration of a vast chemical space of imidazole derivatives. The subsequent development of the Debus-Radziszewski imidazole synthesis provided a versatile method for accessing a wide array of substituted imidazoles, setting the stage for more complex functionalization.

The introduction of two cyano groups onto the imidazole ring dramatically alters its electronic properties, transforming it into a potent electron-withdrawing moiety. This feature is central to the diverse applications of dicyanoimidazole compounds. This guide will navigate the historical timeline of their discovery, from early synthetic reports to their establishment as critical reagents in cutting-edge research.

The Discovery and Ascendancy of 4,5-Dicyanoimidazole (DCI)

The most prominent and extensively studied member of the dicyanoimidazole family is 4,5-dicyanoimidazole, commonly referred to as DCI. Its journey from a laboratory curiosity to a cornerstone of nucleic acid chemistry is a testament to its unique reactivity and efficacy.

Early Synthetic Endeavors

The first documented synthesis of 4,5-dicyanoimidazole is credited to Woodward in 1950.[1] However, a significant milestone in its preparative chemistry came in 1974 with a patent describing a facile process for the preparation of 4,5-dicyanoimidazoles.[2] This method involved the reaction of diaminomaleonitrile (DAMN) with an orthoester, a process that has been refined over the years to ensure high purity and scalability, which are crucial for its industrial applications.[3] The typical synthesis involves the reaction of diaminomaleonitrile with triethyl orthoformate, leading to the formation of the imidazole ring with the two cyano groups at the 4 and 5 positions.[3]

A Paradigm Shift in Oligonucleotide Synthesis

The true ascendancy of 4,5-dicyanoimidazole began with its application in solid-phase oligonucleotide synthesis. For years, 1H-tetrazole was the standard activator for the coupling of nucleoside phosphoramidites, the building blocks of DNA and RNA.[4][5][6] However, tetrazole and its more acidic derivatives, while effective, presented certain drawbacks, including the potential for detritylation of the monomer in solution, leading to the formation of unwanted byproducts.[4]

In the late 1990s, 4,5-dicyanoimidazole emerged as a superior alternative.[7] Its effectiveness is attributed to its nucleophilicity, which allows for rapid activation of the phosphoramidite.[7][8] DCI was found to double the coupling rate compared to tetrazole, leading to higher yields and purity of the synthesized oligonucleotides.[7][8] Furthermore, its higher solubility in acetonitrile, the common solvent for oligonucleotide synthesis, allows for higher effective concentrations, further enhancing coupling efficiency.[7][8]

This pivotal development solidified the role of 4,5-dicyanoimidazole as an indispensable reagent in both academic and industrial settings for the synthesis of custom DNA and RNA strands for a myriad of applications, including diagnostics, therapeutics, and fundamental research.

Synthetic Methodologies for 4,5-Dicyanoimidazole and its Derivatives

The demand for high-purity 4,5-dicyanoimidazole has driven the optimization of its synthesis. The primary and most common route is the cyclization of diaminomaleonitrile (DAMN).

General Synthesis of the 4,5-Dicyanoimidazole Core

The foundational synthesis involves the condensation of diaminomaleonitrile with a one-carbon electrophile.

Key Reaction: Diaminomaleonitrile + Triethyl Orthoformate → 4,5-Dicyanoimidazole

Experimental Protocol: Synthesis of 4,5-Dicyanoimidazole [9]

-

Reaction Setup: In a dry reaction flask, dissolve diaminomaleonitrile and triethyl orthoformate in a high-boiling solvent such as benzyl ether.

-

Heating and Distillation: Heat the reaction mixture with stirring in an oil bath to approximately 135°C. After a few hours, distill off the ethanol formed during the reaction.

-

Catalysis and Completion: Add a catalytic amount of a base, such as sodium methoxide, and continue heating until no more ethanol is collected.

-

Isolation: Filter the hot solution and allow the filtrate to cool. The 4,5-dicyanoimidazole will crystallize and can be collected by filtration.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: The use of a solvent like benzyl ether allows the reaction to be conducted at a temperature sufficient to drive the cyclization and subsequent elimination of ethanol.

-

Distillation: The removal of ethanol shifts the equilibrium of the reaction towards the product, maximizing the yield.

-

Base Catalyst: The addition of a base facilitates the final deprotonation step in the imidazole ring formation.

Synthesis of 2-Substituted 4,5-Dicyanoimidazoles

The versatility of the dicyanoimidazole scaffold is further expanded by the introduction of substituents at the 2-position. A notable advancement in this area was the work of Paul G. Rasmussen and his research group in the early 1990s.[10] Their work detailed the synthesis and properties of new derivatives of 4,5-dicyanoimidazole, contributing significantly to the understanding of their chemistry.[10]

More recently, microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing 2-aryl-4,5-dicarbonitrile imidazole derivatives.[1] This one-step reaction between aromatic aldehydes and diaminomaleonitrile utilizes nitric acid as a metal-free catalyst and oxidizing agent, offering advantages such as shorter reaction times and higher yields.[1]

Experimental Workflow: Microwave-Assisted Synthesis of 2-Aryl-4,5-Dicyanoimidazoles [1]

Caption: Microwave-assisted synthesis of 2-aryl-4,5-dicyanoimidazoles.

The Less Explored Isomers: 2,4- and 2,5-Dicyanoimidazole

In stark contrast to the wealth of information available for 4,5-dicyanoimidazole, its isomers, 2,4-dicyanoimidazole and 2,5-dicyanoimidazole, remain relatively obscure. A search of chemical databases such as PubChem reveals a significant disparity in the literature and registered compounds. Interestingly, the PubChem entry for 2,4-dicyanoimidazole also lists 2,5-dicyanoimidazole as a synonym, suggesting a potential for tautomerism or ambiguity in early characterizations.[11]

The synthetic challenges associated with selectively introducing cyano groups at the 2- and 4- (or 5-) positions without the directing influence of a symmetrical starting material like diaminomaleonitrile likely contribute to their scarcity. The lack of readily available and efficient synthetic routes has, in turn, limited the exploration of their properties and potential applications. This stands as an open area for synthetic chemists to explore, potentially unlocking novel reactivity and applications for these underrepresented isomers.

Beyond Oligonucleotide Synthesis: Expanding Applications

While the role of 4,5-dicyanoimidazole in oligonucleotide synthesis is its most celebrated application, its unique electronic properties have led to its use in other areas of research.

Table 1: Applications of 4,5-Dicyanoimidazole Derivatives

| Application Area | Description | Key Properties Utilized |

| Materials Science | Building block for high-nitrogen content polymers and energetic materials. The derivatives known as "vinazenes" (2-vinyl-4,5-dicyanoimidazoles), first prepared by Rasmussen and coworkers, have been investigated for use in organic electronics.[12] | Electron-withdrawing nature, thermal stability, potential for polymerization. |

| Medicinal Chemistry | Scaffold for the synthesis of novel pharmaceutical compounds. The imidazole core is a well-established pharmacophore. | Biocompatibility of the imidazole ring, ability to participate in hydrogen bonding. |

| Coordination Chemistry | Ligand for the formation of metal complexes. | Presence of multiple nitrogen atoms for metal coordination. |

Conclusion and Future Outlook

The journey of dicyanoimidazole compounds, particularly the 4,5-isomer, from its initial synthesis to its current status as an essential laboratory reagent is a compelling narrative of chemical innovation. The development of efficient synthetic routes, driven by the demand in oligonucleotide synthesis, has made this molecule readily accessible. The story of dicyanoimidazoles is far from over. The exploration of its lesser-known isomers and the continued development of novel derivatives for applications in materials science and medicine promise a future rich with discovery. As researchers continue to harness the unique properties of the dicyanoimidazole core, its impact on science and technology is set to expand even further.

References

-

Full article: Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

Apen, P. G., & Rasmussen, P. G. (1991). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Journal of the American Chemical Society, 113(16), 6178–6187. [Link]

-

Shin, R. Y. C., Sonar, P., Siew, P. S., & Sellinger, A. (2009). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. The Journal of Organic Chemistry, 74(12), 4647–4655. [Link]

-

4,5-Dicyanoimidazole: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Suggested mechanism for the synthesis of dicyano imidazole by HNO3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. (1974). Google Patents.

-

Ohtsuka, E., et al. (1982). Synthesis of 4,5-Dicyanoimidazoles. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hertler, W. R. (n.d.). Walter R. Hertler's research works. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022, June 24). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

2,4-Dicyanoimidazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Preparation of 4,5-dicyanoimidazoles. (1974). Google Patents.

-

2-Diazo-4,5-dicyanoimidazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Activators for oligonucleotide synthesis. (2003). Google Patents.

-

Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 17, 2026, from [Link]

-

Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,4-Dicyanoimidazole | C5H2N4 | CID 53421655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Foundations and Drug Discovery Potential of 2-Methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical studies on 2-methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, spectroscopic characterization, and quantum chemical analysis of this molecule, offering insights into its electronic structure and reactivity. By exploring its potential applications, this guide aims to be a valuable resource for advancing research and development in medicinal chemistry.

Introduction: The Significance of Imidazole Scaffolds

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for the design of bioactive molecules.[2] The imidazole nucleus is a core component of many essential biological molecules, including the amino acid histidine and purine bases in nucleic acids.[2] Consequently, imidazole derivatives have found a wide range of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2]

The focus of this guide, 2-methyl-1H-imidazole-4,5-dicarbonitrile, incorporates the imidazole core with two nitrile functional groups. These electron-withdrawing groups are expected to significantly influence the electronic properties of the imidazole ring, making it a subject of interest for theoretical and experimental investigation. Imidazole-4,5-dicarbonitrile derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds used in pharmaceuticals, agricultural chemicals, and functional materials.[3]

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile is not extensively reported in publicly available literature, a general and effective method for the synthesis of related 2-aryl-4,5-dicarbonitrile imidazole derivatives can be adapted. This synthesis typically involves the condensation of an appropriate aldehyde with diaminomaleonitrile.[4]

Proposed Synthesis Protocol

The following protocol outlines a plausible synthetic route for 2-methyl-1H-imidazole-4,5-dicarbonitrile, based on established methods for analogous compounds.

Step 1: Reaction Setup

-

In a round-bottom flask, combine diaminomaleonitrile and a suitable solvent.

-

Add acetaldehyde, which will serve as the precursor for the 2-methyl group.

-

Introduce a catalytic amount of a Lewis or Brønsted acid to facilitate the condensation reaction.

Step 2: Reaction Conditions

-

The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C.

-

The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography or recrystallization to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 2-methyl-1H-imidazole-4,5-dicarbonitrile is scarce. However, based on the analysis of structurally similar compounds, we can predict the key features of its FT-IR and NMR spectra.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching | 3400 - 3200 (broad) |

| C-H stretching (methyl) | 2950 - 2850 |

| C≡N stretching (nitrile) | 2240 - 2220 |

| C=N stretching (imidazole ring) | 1650 - 1550 |

| C-N stretching (imidazole ring) | 1350 - 1250 |

Note: These are predicted values and may vary in an actual experimental spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide definitive information about the molecular structure.

¹H NMR:

-

A singlet corresponding to the methyl protons (CH ₃) is expected in the upfield region (around 2.0-2.5 ppm).

-

A broad singlet for the N-H proton of the imidazole ring would likely appear in the downfield region (around 10-13 ppm), and its position could be solvent-dependent.

¹³C NMR:

-

A signal for the methyl carbon (C H₃) in the aliphatic region (around 10-20 ppm).

-

Signals for the two nitrile carbons (C ≡N) in the downfield region (around 110-120 ppm).

-

Signals for the carbon atoms of the imidazole ring (C2, C4, and C5) would appear in the aromatic region (around 115-150 ppm).

Theoretical Studies: Insights from Quantum Chemistry

To gain a deeper understanding of the electronic properties and reactivity of 2-methyl-1H-imidazole-4,5-dicarbonitrile, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for this purpose.[5]

Computational Protocol

The following protocol outlines a standard approach for performing DFT calculations on imidazole derivatives.[6]

Step 1: Molecular Structure Input

-

The 3D coordinates of the molecule are generated using a molecular modeling software.

Step 2: Geometry Optimization

-

The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-31G* basis set.[5]

Step 3: Vibrational Frequency Calculation

-

This calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

Step 4: Electronic Properties Calculation

-

Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated.[6]

Diagram of Computational Analysis Workflow

Caption: A standard workflow for the computational analysis of imidazole derivatives.

Molecular Geometry

The optimized geometry of 2-methyl-1H-imidazole-4,5-dicarbonitrile would reveal a planar imidazole ring. The bond lengths and angles would be influenced by the electronic effects of the methyl and dicarbonitrile substituents.

Mulliken Charge Analysis

Mulliken population analysis provides an estimation of the partial atomic charges within the molecule. This information is crucial for understanding the molecule's polarity and identifying potential sites for electrostatic interactions. It is expected that the nitrogen atoms of the imidazole ring and the nitrile groups will carry negative charges, while the hydrogen atoms and the carbon atom of the methyl group will have positive charges.[7]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity of a molecule.[8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.[8] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.[8][10]

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the electron-withdrawing nitrile groups are expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted imidazole. This would suggest an increased reactivity and potential for charge transfer within the molecule.[8]

Diagram of HOMO-LUMO Energy Gap

Caption: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule.[11] It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[12] These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively.[13]

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring and the nitrile groups, indicating their susceptibility to electrophilic attack. The region around the N-H proton is expected to have a positive potential, making it a potential site for nucleophilic attack.

Potential Applications in Drug Development

The unique structural features of 2-methyl-1H-imidazole-4,5-dicarbonitrile make it an attractive scaffold for the development of new therapeutic agents. The imidazole core is a well-established pharmacophore, and the dicarbonitrile groups offer opportunities for further chemical modification to optimize biological activity and pharmacokinetic properties.[2][3]

Derivatives of imidazole-4,5-dicarbonitrile have been investigated for a range of biological activities, including antiviral properties.[1] The nitrile groups can act as key pharmacophoric elements or be transformed into other functional groups to interact with biological targets.[3] The theoretical insights gained from computational studies, such as the identification of reactive sites from the MEP map and the understanding of electronic properties from HOMO-LUMO analysis, can guide the rational design of novel drug candidates based on this scaffold.

Conclusion

2-Methyl-1H-imidazole-4,5-dicarbonitrile presents a compelling case for further investigation in the field of medicinal chemistry. While direct experimental data remains to be fully elucidated, theoretical studies based on well-established computational methods provide valuable predictions of its structural, electronic, and reactive properties. The synthesis of this molecule appears feasible based on known methodologies for related compounds. The insights provided in this technical guide are intended to serve as a foundation for future experimental and computational research, ultimately contributing to the discovery and development of novel therapeutics.

References

Sources

- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsrapharm.com [jsrapharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. irjweb.com [irjweb.com]

- 8. irjweb.com [irjweb.com]

- 9. ossila.com [ossila.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Electron-rich core of 2-methyl-1H-imidazole-4,5-dicarbonitrile

An In-depth Technical Guide to the Electron-Rich Core of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the nuanced electronic characteristics of its imidazole core, shaped by the interplay between the electron-donating 2-methyl group and the strongly electron-withdrawing 4,5-dicarbonitrile substituents. This document explores the molecule's physicochemical properties, synthesis, and reactivity. Furthermore, it highlights its role as a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors, and as a versatile intermediate in the synthesis of complex chemical entities.[1] Detailed experimental protocols, data tables, and explanatory diagrams are provided to offer both theoretical understanding and practical insights for professionals in the field.

Introduction: The Imidazole Scaffold and the Uniqueness of a Dicarbonitrile Derivative

The imidazole ring is a five-membered aromatic heterocycle that holds a position of prominence in the chemical and life sciences.[2][3] As a core component of essential biomolecules like the amino acid histidine and the hormone histamine, its biological significance is profound.[4] In medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its unique electronic properties and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[5][6] This versatility has led to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic actions, including antifungal, anticancer, and antihypertensive agents.[3][6]

2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 40056-53-9) emerges as a particularly compelling derivative. Its structure is characterized by a delicate balance of electronic effects:

-

An inherently π-rich aromatic core , containing a sextet of π-electrons that defines its aromaticity.[7]

-

An electron-donating methyl group at the C-2 position, which enhances the electron density of the ring through an inductive effect.

-

Two powerful electron-withdrawing nitrile groups at the C-4 and C-5 positions, which delocalize electron density away from the ring.

This guide dissects this "push-pull" electronic system, explaining how the electron-rich nature of the imidazole core is modulated and how this unique configuration dictates its chemical reactivity and utility as a molecular building block.

Physicochemical and Electronic Properties

The utility of 2-methyl-1H-imidazole-4,5-dicarbonitrile in synthetic and medicinal chemistry is underpinned by its distinct physical and electronic characteristics.

Key Physicochemical Data

A summary of the compound's fundamental properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 40056-53-9 | [8] |

| Molecular Formula | C₆H₄N₄ | [8] |

| Molecular Weight | 132.12 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 76.26 Ų | [8] |

| Predicted LogP | 0.46148 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Structural and Electronic Analysis

Aromaticity and Tautomerism: The imidazole ring is aromatic, with a π-electron sextet distributed across the five-membered ring.[7] Like many substituted imidazoles, this molecule can exist in two tautomeric forms, with the proton on either the N-1 or N-3 nitrogen atom.[2][3] The relative stability of these tautomers can be influenced by the electronic nature of the ring substituents.

Influence of Substituents on the Electron-Rich Core: The term "electron-rich core" refers to the inherent high π-electron density of the imidazole ring. However, this is significantly modulated by its substituents. The diagram below illustrates the electronic push-pull dynamics at play. The methyl group (+I effect) pushes electron density into the ring, while the two nitrile groups (-M, -I effects) withdraw electron density. This creates a unique reactivity profile where the nitrogen atoms remain effective nucleophiles and hydrogen bond participants, while the carbon backbone is electron-deficient.

Caption: Electronic push-pull effects on the imidazole core.

Crystal Structure Insights: While a specific crystal structure for 2-methyl-1H-imidazole-4,5-dicarbonitrile is not readily available, data from the closely related 2-azido-1H-imidazole-4,5-dicarbonitrile shows the molecule to be essentially planar.[9][10] In the solid state, such molecules are typically linked by intermolecular N-H···N hydrogen bonds, where the acidic N-H proton of one molecule interacts with a nitrogen atom of a neighboring molecule's nitrile group or imidazole ring.[9][10] This planarity and hydrogen-bonding capability are critical for its role as a scaffold in designing molecules that fit into well-defined biological pockets, such as enzyme active sites.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 2-substituted imidazole-4,5-dicarbonitriles is often achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate electrophile. For the 2-methyl derivative, a common and effective strategy involves the reaction of DAMN with an orthoester, such as triethyl orthoacetate, which serves as the source for the C-2 carbon and the methyl group.[11]

Caption: General workflow for the synthesis of the title compound.

Reactivity Profile

The reactivity of the core is dictated by the electronic factors previously discussed:

-

N-Nucleophilicity: The nitrogen atoms of the imidazole ring remain nucleophilic and are readily protonated or alkylated. The N-1 proton is acidic, with a pKa that makes it susceptible to deprotonation by a suitable base.[3]

-

Electrophilic Substitution: While the imidazole ring is generally susceptible to electrophilic attack at C-4 or C-5, the strong deactivating effect of the nitrile groups at these positions makes such reactions challenging.[2]

-

Nitrile Group Chemistry: The dicarbonitrile moieties are versatile functional handles. They can undergo hydrolysis to form the corresponding dicarboxylic acid, be reduced to amines, or participate in cycloaddition reactions, providing a gateway to a vast chemical space for further molecular elaboration.[11][12]

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2-methyl-1H-imidazole-4,5-dicarbonitrile make it a valuable intermediate and scaffold.

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a known cause of diseases like cancer and inflammation.[5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The imidazole core is an excellent "hinge-binding" motif. The nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring strategy in inhibitor design.[13] The substituents at the 2, 4, and 5 positions can then be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve both high potency and selectivity.

Caption: Model of the imidazole core as a kinase hinge-binder.

Intermediate for Pharmaceutical Synthesis

Derivatives of imidazole-4,5-dicarbonitrile are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). For instance, the closely related 2-propyl-1H-imidazole-4,5-dicarbonitrile is a documented precursor in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat hypertension.[11][14] The dicarbonitrile is hydrolyzed to the dicarboxylic acid, which then undergoes further transformations to build the final drug molecule.[11] This demonstrates the industrial relevance and strategic importance of this class of compounds.

Ligand in Coordination Chemistry

The multiple nitrogen donors (two in the ring, two in the nitrile groups) make imidazole-4,5-dicarbonitrile derivatives versatile ligands for constructing metal-organic frameworks (MOFs) and coordination polymers.[12] These materials have potential applications in gas storage, catalysis, and photoluminescence.[12]

Experimental Protocol: Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, adapted from general procedures for similar compounds.[11]

Objective: To synthesize 2-methyl-1H-imidazole-4,5-dicarbonitrile via the condensation of diaminomaleonitrile and triethyl orthoacetate.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Triethyl orthoacetate

-

Glacial acetic acid

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq).

-

Reagent Addition: Add glacial acetic acid (5-10 volumes) to the flask to act as the solvent and catalyst. Stir the suspension.

-

Condensation: Add triethyl orthoacetate (1.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DAMN) is consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker of ice water (10 volumes) with stirring. A precipitate should form.

-

Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.

-

-

Purification:

-

Transfer the crude solid to a flask and add a suitable amount of ethanol to dissolve it upon heating.

-

Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes to decolorize.

-

Perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

-

Final Product:

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Conclusion

2-Methyl-1H-imidazole-4,5-dicarbonitrile represents a masterful blend of molecular design. Its core, while rooted in the electron-rich aromaticity of imidazole, is finely tuned by the opposing electronic influences of its methyl and dinitrile substituents. This intricate balance yields a scaffold that is both stable and synthetically versatile. For drug development professionals, it offers a proven hinge-binding motif with ample vectors for chemical modification to achieve therapeutic potency and selectivity. For synthetic chemists, it serves as a robust intermediate for constructing complex molecular architectures. As research continues to uncover the vast potential of imidazole derivatives, a deep understanding of this core's properties is essential for innovation in medicine and materials.

References

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV4ryFVnP0zppovcVXWteqdbWWnwtGSoUqeDdpvNr-haPUpYgXVkx-vYeZDDBj9V1GMhcdx-MdOrIupguDDQOS4fEymBKRCPg7kTmIXOaKfhHS7V71Od53ldkmr7A_AwisQWRdrUyzzj02guo=]

- The Crucial Role of Imidazole-4,5-dicarbonitrile (DCI) in Modern Oligonucleotide Synthesis. (n.d.). Self-referenced. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH__7uRQ88whb-10UfKmmI1eD0mcPh_GFfI3qO5wiuXyAqCUMVGcLHcTumre2M5oofAt3oPlcM5JHe20U3hxVGr4RiKVlju3mQxz4AN8VxOGhQ4xxZEyIARICDQmclRi9lItWtGCTdDlF2U43QPP_tYD-rmX0Y-3MFQ9FqlfC0M2h6S_nx5z8tnE2u72cWuZ3dY44idQuGvnWa_pifvKXzS6dQTvuNhQUNmDLrcHNzi5VxpfR1uyHHUjFBAb-4dbkAWGjl4uoPKb8def2T_0DA==]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1wkxDXJ66asimwuFyj-1a6xJFIR9MVpR12qw26KwSXycRnUhC8AXi38QVs5kzAWCeRILAPxkRKW4H6KSOA6p71LLCB_kOErNWyjsmRyLrqxzbsvFDsEq_bAP3EZGQVTc2lQ==]

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYXTUz7j6eh8jQJkXhX56gtdkVk7E3Sgsz3cUc4eySxhpclsD7WzUk1n6nFxFWHV_Gn7KxPpD9iDENt_QXtPSA7EHeGyoSkAOTB0tZNDoazKst4xO3_Deo-Eu06oEAc1TFjT5qvuCPFj9WBhCMbRAhjuY-IXnQRQNdOFJU0tKe6tfcJjihAADxDJrUhVeA1GeSt0WkpFfXqYmgSXyrGKMEuraaoc0XGHmYOFH1PMQ-1VsUkl_FqazGb7rvvtedgtZQmUhwg==]

- 2-phenyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). Chemical Synthesis Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3K9YF9J6bfM7LSuo8vNt0A0QdayZy4f_uL8R6Z4dfyz621uNVOsnrKcf8p5bzAkoQ0g-VKx4KvkMTJLrM79gvKprQ0uLTXnCA5fA48ltnvD0B59SmTLfaPATpwOVP4hbGtiILwqQr97Wq5T0j4t0957ZfDW-3S3cPzQ==]

- 2-Methyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1b7mFi5-KHrfXsCuSvXl03TJ0W6LObdJccBC6ah7BQnudlEuQXpPilXILBRK30nrvl-H_sFNUMbdaOOz3Ih5mwHEhEDit1FOfTXFqK_EwKNIsWQd3Bckyu9AQjn-TauRi-LXT]

- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (2012). Asian Journal of Research in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dGQSLCytHJDeLS9H7ZVQWAvknMw8o5BMJnISQ6FRGyHEbULCbN0Whk1oNorkWyFhvxw1HHgWnRiG8fC0MH0XRv6YFOWn8vfrrvMSUBCCdbjnDDr8-e_lPF_m3CPnfoOwh9YJxYqxZtFCPrIh2yABliDlUo_Pw2VqkeEQl68IaRXYOlfUmbO1fpgdrgF0lfucPi6z3s1K_U414uT5M1DeECT-rezeJidaJIR6]

- 2-methyl-1h-imidazole-4,5-dicarbonitrile (C6H4N4). (n.d.). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDm7ZM7FtJJnttxx5TjgrjsFlCny3OFCiZ_LFmi_YPEYJHpaftQFx4aUwzKOqTwsrahmHYKCMqmwgcXb2zr-S6ImK0HJT55HrLBVdA1ueY3KmziI3YUYC6eRaYc7AVyZMEM7il3UQ76P-IHNym]

- What is Imidazole-4,5-dicarbonitrile Used for? (2025). Jiangsu Run'an Pharmaceutical Co. Ltd.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3JgnrjWtJ9nMYmzzILUsdqoyNGjxCZ5pe3FDSaSHHCAeMy18__9aPLPRNtTGd447wukv6sNvpVo_-UsQVyxoid00MHiNWxF6u8sSM82n0td5-88dpZa3rGYqA7OErekLH17DhW6nqLw==]

- 2-propyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1bvEoLNs851lDklp9mHEFpEtNvYtBMqIPm2zz3eERlofeXsCSS0GJ6xyxgYvj3VryIY6iQ_9o4EJVoAFeRfHdeM86wyrpWGGu5ssFagjEefw57QN-JuepJHMI4m2m8y3fD5POK8qm7u6zN0B64aLiB8z0iAULbTD3DGYgjmq5uD0Q]

- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgpFq1d70zONcfR23YZcfnYiMYQ5QNqGZKaGIpXIMkjVqpkRGQDgcj51DOjjnVk5vTSlE5Vt_jNa74oKdjVHsM1IKlph-CJszJi2TMKW0kg9ur7Ic74IJ8Cr7iieqDkIzVaf-XY3ggHZCn3RCuYnHBxAH_tg==]

- Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoqDmtI-P1QeXI_oiXA4xFJSmkUBio31XLNwaJbeeD1X1-YcMff-R9hPMVNS9Jolf2ocnJUtsLK1AG9MCIyQFIIYnZ6c2Tx23Zrl7xCHxIHIGzw4RjrAK1I0BYytIpQv58M-sVTP0lp3KQiBNwwkVCoekNxG2iJJPkeL0f8l2xcj6Uh13hz73bAWl-UngxII9-J-kbkTo73r_YVIA7GMFroEP2AOne7M6fXuiHBiTb6h0Ccl5BgVC]

- Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC. (2015). PubMed Central. [https://vertexaisearch.cloud.google.

- Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd6gItVoiQiE26ReIc3ieTxVTnoAFQP5C7PlOMr7exNZ3qp_6tHT-qStu1l4K-RgTzQVrksWXv5qcocPiUUg81ssQ5xke7Rj04WyA8yIYbFYK4HioTt2HA-SjNtKzVcke7BItE1zz9fBQZbxCSnda9Y5bD9N-Mv-wJTbAq7SXu2BG82fkyUdaGFaE5BaN0R1MaKEGMP3mRHamYBNs2kiY4qwOnUYRtNEr_4fLQqbs_qMh-r_NWfg==]

- Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. (2015). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPyyRyD7Yk61Njr1VKT4hfmKZ0qVGt91PNOyvuAK6TKt5HJ8zMF9CJ7V7PbKSS7cKpIFH3RdbthMZw_fNSZZ9nPJlhONhAE1W2LaRdbGgzFEOAknhGfgD0QH6T6d5ck-W6_umf]

- A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). Self-referenced. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Kpj5XE1nOwlDHm5dJeTHQ2Yges6_ZR2sQq-u9M6b_xlrysho95LnKjkfZCnwnKEjeP2BkM25zepwcJaVgUIma5eitMD1I1pljRGLoEc8-eU6Dez_3OBrEx7GgtBk7guyY1jdGFOX6w353LpKdA9k24tQe2ANFgg=]

- 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. (2018). SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk291cEODZYhZ0xlM6c4rCkd8bHFINtn4a614NEM1fo-0Wl_WbOVze8Y439gy-6vGFRxcSpbzghy0hLNo2VYj_-J2N-aKiqqvGfWZ86PcT2-CpL6K6DS1AM7ihCs60GFQJI8REV7eADBeZxgCedV9A0LKBSPYW0A==]

- 4,5-Dicyanoimidazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDKtriRFxY6U5Tvds4_AsjBXFE4WypCNfJH4UqmTtBn3Tpo3ARoMGfgOIbO5D3hhhHPz7sB9r38Van5ntDqHj2TW2L8_JagfOGAuEh9LK6G_SFSRT3xt1ZwSWeW7UkG5TGp-Zr1k1k199nOeMvziNHjeMbI1GznLc]

- CID 158419821 | C10H4N8. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJWUXVtHMq9EntnnRaWuZQE5xokl1g5l0TZhXOgGHyR_pF8gtSS5UcH5YcsQhUIxJgjqMdjWxdJCEvRZxGpN80C9Yb0G4wafb-EEqo807Mjh7UOy6JRIPsD3tmRW1a_0eqm3awYR2IgVBQarr-9EjvDIP0Fbvm-0oYoKcN0_1O-RMPZk=]

- 2H-Imidazole-4,5-dicarbonitrile. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpY1H-UuXf66zjMFpzG2wMpciortrgNNSVUrQt-eyuh7TvjpflpjoAx4k6N7EB44mbRoldZdk20LEmO0hemq5sY_x2Cen3il54EmT9oXFzMBXVqpZOHJhVEVXjM_BZOX3SmRvo2qOgemnyKG-NNm5aXqDUECiYWRsL52pQX1vwBI30IUo=]

- 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjc_Nf0MNdf1TfKHp3NefxGbdNiaGeCeTsLwVolM3QgXmWGJ54SE-cYVxB809yMfJh2m_kt3Nx01yCevsIb4xmRu3rcJ9zozlqokYFktfsSfHEYoZ2Dbnzd8horEJqH26pJguJhm63xKvgzqXjU44WBOln-k4TwwRgOM7g3iT0Cg==]

- 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOJmgSi-ipsSfUIVaPqUiwBX5oERkwIyTSLQ6lgPFM89En2Ur3LTA0E3dGiEWG1eBLuPID1uGt7WD0ESttD3r3OqRoTthAzH_rOvk1KWBBJV8cck7v__mtO8TLtpKTCYKLIjK8BODlVUKxc2Y]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1l0Rbr6aUHFac5cmXhjUZs4S0MndtLeME5tL3kppfyBVDX_zbmx1TJHIRsne9AuqTGkKekRWp3S_J1y7nHfLSgTSLpUohCdDsdPONWtRQcik8ae5yLvL7kBxh9TLubXPFJDR1GoY3sObzARM=]

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2022). TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHfnFoLeUShl6mN1inxudv1_wA0PMKHxa5TtOyOJ7pKtRjhN9fXMQVT9JT0Gdg0k-PsvyjIU41hC0S189LqKnA9-R5FtPc1E9zpSJOqaLKgRguXcDbDrrFstk7wyz6JqMbIJSp5fp7XeIK-62vpHjzNZS4dLoKA3q-1PD75FVIo_qJgHFVSiSSbzMrCI3NyyX_zy-CClEGClYyS-g6D3mQ2dMwkC5_gKwoLtXmxwk0MU342Lz-brnYwO1ljLbmVhtIXl8BRLNwV3yNos__u1_SphyqwAg]

- 2-Propyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm3X1INmBnwAyMsR7gO_YmcUAntoYAjh5ZbQtGFMiF1wmf5uzGQTjUtI-v1VXn8G7IgUxGkCunAZ8zZ_Hk8QHGglj38JxJBogQML--d4DvHZ28W9ZgDqJ_AuvL-_LFJDiBvDPkYrrNuqJzbSBDVsCOyJb5QSUi1BetZScWhK4jlhpybLMJlDECqwVKjYqHM4KsiQ6oERVdwUw=]

- 1-Methyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZft2ZxU07mo9UlwBPGoRVLQ5ISKzGEtIEIkx9xD_bSdtz4UbSD-alTCOm4lAbyPfg23MIcupzgqVglfpGoLuikBL4Gw6I683fyzCmNAXyfLVZrpSW6waIAk5vrS0fsfZc3FyCKxmUF0BYyylWJl7EFGy97QK__-MoyKpLB-twj1eT6KtnJxUxXfsEoA=]

- 1H-Imidazole, 2-ethyl-4-methyl-. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49lPi-V9LRAVTReyh_an8gMUdsOmNjhKWfJ6cd4E-RPjqmXSzU-GBN8WOlYbmGJ0MifoDQUsTn1uS7Wyx3r_uvHT4-fHlvHBKPYeq6jZrmk0U2iq_RkjLxSwuhFiSKq0Te2f_J009O1BadwG_biXlyZNIBg==]

- 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE CAS. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsV48dVAeI9OQCGTeM3lRBmlVA6y5e3jJfg9LcjzvsdIZMKJgtqCXfMjgaWp0sO2Xw2-o4U858NjAhKDX0IPb8KCeTWRt4qCiHAq3YAovDiWmbvSn4ReGpufqYnWBpO7pZNk1jTuzSp4TmR9DWQ6e8NLLRvbNVwUFGiwEExOTe]

Sources

- 1. jsrapharm.com [jsrapharm.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tsijournals.com [tsijournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE | 51802-42-7 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 2-methyl-1H-imidazole-4,5-dicarbonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document offers not only theoretical insights but also actionable experimental protocols. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Introduction: The Significance of 2-methyl-1H-imidazole-4,5-dicarbonitrile